molecular formula C12H12N2O3S B1410567 2-(4-Methoxyphenylamino)-5-methylthiazole-4-carboxylic acid CAS No. 1545425-59-9

2-(4-Methoxyphenylamino)-5-methylthiazole-4-carboxylic acid

Cat. No. B1410567
CAS RN: 1545425-59-9
M. Wt: 264.3 g/mol
InChI Key: OXAZMRFSNJIGRF-UHFFFAOYSA-N
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Description

The compound “2-(4-Methoxyphenylamino)-5-methylthiazole-4-carboxylic acid” is a complex organic molecule. It likely contains a thiazole ring, which is a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms . The methoxyphenylamino group suggests the presence of a phenyl ring (a variant of benzene) attached to an amino group and a methoxy group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step reactions involving nucleophilic substitution or addition reactions . The exact method would depend on the specific starting materials and desired functional groups .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. Techniques such as NMR and mass spectrometry would typically be used to elucidate the structure .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the amino group could participate in condensation reactions, while the carboxylic acid group could undergo esterification or amide formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • The compound has been involved in reactions with acylaminocyanoesters, leading to the formation of substituted aminothiazoles. Structural analysis through spectroscopy and X-ray crystallography has highlighted the coplanar nature of the thiazole ring, exocyclic nitrogen, and carbonyl group, signifying resonance interactions and distinct molecular bonding characteristics (Golankiewicz et al., 1985).

Synthesis of Derivatives and Analogues

  • Research has focused on the synthesis of derivatives and analogues involving the 2-(4-methoxyphenylamino)-5-methylthiazole-4-carboxylic acid structure. For example, the creation of cephalosporin derivatives with antibacterial properties has been a significant application, indicating the compound's role in developing new antibacterial agents (Sakagami et al., 1991).

Biochemical Applications

  • The compound and its analogues have been investigated for biochemical applications, particularly as inhibitors in biological systems. Research has explored its role in inhibiting enzymes like leukotriene D4 and 5-lipoxygenase, indicating its potential in treating inflammatory conditions (Musser et al., 1987).

Catalysis and Reaction Mechanisms

  • Studies have also delved into the compound's role in catalysis and reaction mechanisms, exploring its involvement in the synthesis of other complex molecules. These investigations shed light on the broader chemical reactivity and potential applications of the compound in various synthetic pathways (Zietlow & Steckhan, 1994).

Crystallography and Molecular Structure

  • X-ray crystallography and other structural analysis methods have been employed to understand better the molecular geometry and bonding patterns of this compound and its derivatives. These studies are crucial for developing new materials and understanding the compound's interactions in various environments (Shtabova et al., 2005).

Future Directions

The potential applications and future directions for this compound would depend on its properties and biological activity. It could potentially be used in pharmaceutical research or organic synthesis .

properties

IUPAC Name

2-(4-methoxyanilino)-5-methyl-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S/c1-7-10(11(15)16)14-12(18-7)13-8-3-5-9(17-2)6-4-8/h3-6H,1-2H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXAZMRFSNJIGRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC2=CC=C(C=C2)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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